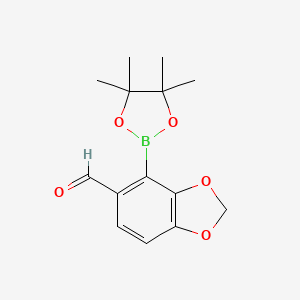

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dioxaindane-5-carbaldehyde

Beschreibung

Eigenschaften

Molekularformel |

C14H17BO5 |

|---|---|

Molekulargewicht |

276.09 g/mol |

IUPAC-Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-5-carbaldehyde |

InChI |

InChI=1S/C14H17BO5/c1-13(2)14(3,4)20-15(19-13)11-9(7-16)5-6-10-12(11)18-8-17-10/h5-7H,8H2,1-4H3 |

InChI-Schlüssel |

LWYWIXHHSAWFQE-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2OCO3)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dioxaindane-5-carbaldehyde typically involves the introduction of the pinacol boronate group onto a halogenated dioxaindane aldehyde precursor via palladium-catalyzed borylation. The key step is the Suzuki-Miyaura type borylation of an aryl bromide or iodide with bis(pinacolato)diboron under inert atmosphere.

Representative Synthetic Procedure

Based on analogous boronate ester syntheses reported for related compounds such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, the following procedure is adapted and can be applied to the dioxaindane aldehyde derivative:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Starting material: 5-bromo-1,3-dioxaindane-4-carbaldehyde | The halogenated aldehyde precursor is prepared or purchased. |

| 2 | Bis(pinacolato)diboron (1.5 eq), Potassium acetate (3 eq), Pd(dppf)Cl2 (5 mol%) | The borylation reaction is conducted in 1,4-dioxane solvent under nitrogen atmosphere. |

| 3 | Reaction temperature: 80-100 °C, Time: 2-4 hours | Stirring under inert atmosphere to ensure complete conversion. |

| 4 | Workup: Dilution with water, extraction with ethyl acetate, washing with brine | Standard organic extraction to isolate crude product. |

| 5 | Purification: Silica gel column chromatography, eluting with gradient of ethyl acetate in petroleum ether | To afford pure 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dioxaindane-5-carbaldehyde as a solid. |

This method follows the well-established palladium-catalyzed borylation protocols used widely for aryl halides, adapted to the dioxaindane aldehyde framework.

Reaction Monitoring and Characterization

- Monitoring: Reaction progress is monitored by thin-layer chromatography and liquid chromatography-mass spectrometry (LC-MS).

- Characterization: The product is characterized by proton nuclear magnetic resonance spectroscopy (^1H NMR), carbon-13 NMR (^13C NMR), and high-resolution mass spectrometry (HRMS).

- Typical spectral data: Aldehyde proton appears around δ 9.5-10 ppm in ^1H NMR; characteristic pinacol methyl singlets at δ ~1.3-1.4 ppm.

Alternative Synthetic Routes

While direct borylation of the halogenated aldehyde is the most straightforward, alternative approaches include:

- Stepwise synthesis: First preparing the boronate ester of a dioxaindane intermediate, followed by selective formylation at the 5-position.

- Use of lithiation and subsequent borylation: Directed ortho-lithiation of the dioxaindane followed by quenching with trialkyl borates and pinacol protection.

- Cyclization approaches: Constructing the dioxaindane ring system after installation of the boronate and aldehyde groups, though this is less common due to complexity.

These alternative methods are less frequently reported and typically more laborious.

Data Table Summarizing Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | 5-Bromo-1,3-dioxaindane-4-carbaldehyde |

| Boron source | Bis(pinacolato)diboron |

| Catalyst | Palladium(II) dichloride complex with 1,1'-bis(diphenylphosphino)ferrocene ligand (Pd(dppf)Cl2) |

| Base | Potassium acetate or acetylpotassium |

| Solvent | 1,4-Dioxane |

| Temperature | 80-100 °C |

| Reaction time | 2-4 hours |

| Atmosphere | Nitrogen or argon (inert) |

| Workup | Aqueous extraction, organic solvent wash, drying over sodium sulfate |

| Purification | Silica gel chromatography (10-50% ethyl acetate in petroleum ether) |

| Yield | Typically 60-85% (depending on substrate purity and reaction scale) |

| Product form | Solid, purity >95% after purification |

Research Discoveries and Perspectives

Catalytic Efficiency and Ligand Effects

Studies have shown that the use of Pd(dppf)Cl2 as a catalyst significantly enhances the efficiency of the borylation reaction due to its strong chelating ligand stabilizing the palladium center, leading to higher turnover numbers and cleaner reactions.

Substrate Scope and Functional Group Tolerance

The aldehyde group in 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dioxaindane-5-carbaldehyde is compatible with the borylation conditions, indicating the mildness of the catalytic system. This allows for further functionalization post-synthesis, such as Suzuki coupling or condensation reactions.

Applications in Material Science

The pinacol boronate group enables this compound to serve as a versatile building block in the synthesis of covalent organic frameworks (COFs) and fluorescent dyes. For instance, similar boronate aldehyde compounds have been used as linkers in COF synthesis, facilitating post-functionalization and cross-linking reactions.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dioxaindane-5-carbaldehyde undergoes several types of chemical reactions:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Palladium catalysts, aryl halides.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Aryl boronates.

Wissenschaftliche Forschungsanwendungen

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dioxaindane-5-carbaldehyde has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dioxaindane-5-carbaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boron atom in the dioxaborolane ring can form stable complexes with other molecules, facilitating reactions such as Suzuki-Miyaura coupling . The aldehyde group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dioxaindane-5-carbaldehyde is unique due to its combination of a boron-containing dioxaborolane ring and an indane backbone, which imparts distinct reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules and advanced materials.

Biologische Aktivität

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dioxaindane-5-carbaldehyde is a boron-containing compound that has garnered attention due to its potential applications in medicinal chemistry and organic synthesis. The unique structural features of this compound suggest various biological activities, particularly in the context of drug development and material science.

- Molecular Formula : C12H17BO4S

- Molecular Weight : 268.14 g/mol

- CAS Number : 250726-93-3

The biological activity of this compound is largely attributed to its ability to form complexes with biomolecules, influencing various biochemical pathways. The presence of the dioxaborolane moiety allows for interactions with nucleophiles, potentially modulating enzyme activity or serving as a precursor for further chemical transformations.

Biological Activities

Research indicates that compounds similar to 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dioxaindane-5-carbaldehyde exhibit several biological activities:

-

Anticancer Activity

- Studies have shown that boron-containing compounds can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. For instance, derivatives of boronic acids have been reported to inhibit proteasome activity, leading to increased levels of pro-apoptotic factors.

-

Antimicrobial Properties

- Boron compounds are known for their antimicrobial properties. The ability of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dioxaindane-5-carbaldehyde to disrupt bacterial cell membranes or inhibit essential enzymes could be a mechanism by which it exerts antimicrobial effects.

-

Enzyme Inhibition

- The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Research into related compounds has indicated that they can effectively inhibit serine proteases and other enzymes critical for pathogen survival.

Case Studies

Several studies have explored the biological activity of boron-containing compounds:

- Study on Anticancer Properties : A recent study demonstrated that a related compound induced apoptosis in breast cancer cells via the p53 pathway, suggesting potential therapeutic applications for boron-based drugs in oncology .

- Antimicrobial Efficacy : In vitro tests revealed that derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting their potential as novel antimicrobial agents .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dioxaindane-5-carbaldehyde?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of a precursor. For example:

- Borylation : Reacting a halogenated dioxaindane-carbaldehyde precursor with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous 1,4-dioxane at 80–100°C for 12–24 hours .

- Purification : Post-reaction, the product is isolated via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallized from ethanol .

Q. How is this compound characterized after synthesis?

- Analytical Techniques :

- NMR : ¹H and ¹³C NMR to confirm the presence of the tetramethyldioxaborolane group (δ ~1.3 ppm for methyl groups) and the aldehyde proton (δ ~10 ppm) .

- X-ray Crystallography : To resolve ambiguities in stereochemistry or bonding, especially for the dioxaborolane ring and aldehyde positioning .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ for [M+H]⁺) .

Q. What are the primary applications of this compound in organic synthesis?

- Key Uses :

- Cross-Coupling Reactions : The boronate ester moiety enables Suzuki-Miyaura couplings with aryl/heteroaryl halides to form biaryl structures, critical for pharmaceutical intermediates .

- Aldehyde Reactivity : The aldehyde group participates in condensation reactions (e.g., with amines to form Schiff bases) or reductive amination .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound?

- Critical Parameters :

| Parameter | Optimal Conditions |

|---|---|

| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1–5 mol%) |

| Solvent | Toluene or THF (anhydrous) |

| Base | K₂CO₃ or Cs₂CO₃ |

| Temperature | 80–100°C |

- Yield Improvement : Pre-activation of the boronate via trifluoroborate salt formation can reduce protodeboronation side reactions .

Q. How to address contradictions in reported reaction yields for this compound?

- Root Causes : Variability in catalyst purity, solvent moisture, or competing aldehyde oxidation.

- Mitigation Strategies :

- Use rigorously dried solvents and Schlenk-line techniques for oxygen-sensitive steps .

- Monitor reaction progress via TLC or in situ IR to identify side products early .

Q. What are the challenges in synthesizing covalent organic frameworks (COFs) using this compound?

- Design Considerations :

- The aldehyde group reacts with amines (e.g., 1,3,5-tris(4-aminophenyl)benzene) to form imine-linked COFs.

- Issue : Competing boronate ester hydrolysis in aqueous conditions.

- Solution : Conduct reactions under anhydrous conditions with molecular sieves .

Q. How to analyze discrepancies in spectral data (e.g., NMR) for this compound?

- Case Study : If aldehyde proton integration is inconsistent:

- Cause : Partial oxidation to carboxylic acid or hydration to geminal diol.

- Verification : Compare with deuterated solvent controls or add D₂O to suppress exchange broadening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.